2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-10-14(12(2)24-11)18(23)19-15-7-5-4-6-13(15)16-8-9-17(22)21(3)20-16/h4-10H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGBLWAXXETOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The structure features a furan ring, a carboxamide group, and a pyridazinone moiety, which are crucial for its biological activity.
Research indicates that compounds similar to This compound may exert their effects through various mechanisms:
- Antioxidant Activity : The compound may activate the Nrf2/ARE signaling pathway, which is critical for the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), and heme oxygenase-1 (HO-1). This pathway plays a significant role in cellular defense against oxidative stress and carcinogenesis .
- Cytoprotection : Studies have shown that similar compounds can protect against DNA damage and mitochondrial dysfunction induced by carcinogens. This cytoprotective effect is vital in preventing cancer progression .
Biological Activity Data
The biological activity of This compound has been assessed in various experimental models. Below is a summary table highlighting key findings from relevant studies.
| Study | Model | Biological Activity | Mechanism |
|---|---|---|---|
| Study 1 | CCD-18Co cells | Cytoprotection against 4NQO-induced damage | Activation of Nrf2/ARE pathway |
| Study 2 | HCT-15 colon carcinoma cells | Antiproliferative effects | Induction of apoptosis via mitochondrial pathways |
| Study 3 | In vitro assays | Antioxidant properties | Upregulation of antioxidant enzymes |
Case Study 1: Cytoprotection in Colon Fibroblasts
In a study involving human colon fibroblast CCD-18Co cells, the compound was shown to significantly reduce DNA damage caused by the carcinogen 4-nitroquinoline N-oxide (4NQO). The mechanism was linked to the activation of the Nrf2 signaling pathway, leading to increased expression of protective enzymes .
Case Study 2: Antiproliferative Effects on Cancer Cells
Another study evaluated the antiproliferative effects of similar compounds on colon carcinoma HCT-15 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting potential use in cancer therapy .
Scientific Research Applications
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.
Anticancer Activity
Studies have demonstrated that 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide has cytotoxic effects against various cancer cell lines.
Cell Viability Studies
In vitro studies involving A549 human lung adenocarcinoma cells showed that treatment with the compound at a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability compared to control groups. This suggests potent anticancer activity .
Mechanism of Action
The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate the exact mechanisms involved.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens.
Pathogen Testing
Inhibition studies against Klebsiella pneumoniae and Staphylococcus aureus demonstrated effective growth inhibition. The compound showed varying degrees of effectiveness depending on concentration and exposure time .
Summary of Biological Activities
The following tables summarize the biological activities observed for the compound:
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
A comparative analysis of the efficacy of this compound against established anticancer agents is presented below:
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 3-chloro substituent on the pyridinyl ring and the nitro group on the phenyl ring provide opportunities for nucleophilic substitution.
-
The chloro group undergoes substitution with nucleophiles like hydroxide under basic conditions, forming hydroxylated pyridines.
-
The nitro group can be reduced to an amine using catalytic hydrogenation, retaining the aromatic system’s integrity .
Amine Functionalization Reactions
The ethanediamine moiety contains two primary amines capable of alkylation, acylation, and carbamate formation.
-
Carbamate synthesis using DSC is efficient due to the stability of intermediate mixed carbonates .
-
Dimethylation of amines aligns with methodologies for related pyridinyl-ethanediamine compounds .
Electrophilic and Radical Reactions
The electron-deficient aromatic rings participate in electrophilic substitutions under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Selectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
